molecular formula C12H11N5O B11058065 2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine

2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine

Cat. No.: B11058065
M. Wt: 241.25 g/mol
InChI Key: QBFGCNQFYUQSLA-UHFFFAOYSA-N
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Description

2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine is a heterocyclic compound that features a triazolo-pyrimidine core fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms within the ring structure contributes to its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or lead tetraacetate .

Industrial Production Methods

For industrial-scale production, the use of continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the pyridine ring .

Scientific Research Applications

2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-(methoxymethyl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H11N5O/c1-18-8-11-15-12-14-7-5-10(17(12)16-11)9-4-2-3-6-13-9/h2-7H,8H2,1H3

InChI Key

QBFGCNQFYUQSLA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3

Origin of Product

United States

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